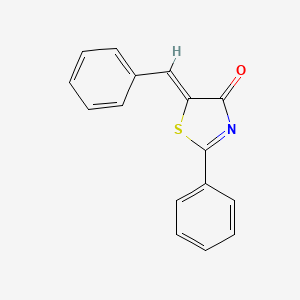

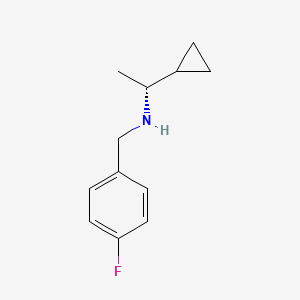

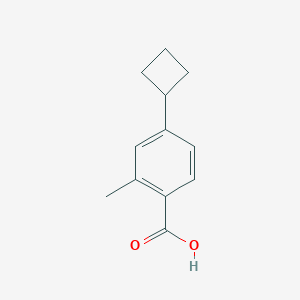

![molecular formula C8H6O3S B3324611 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide CAS No. 19163-43-0](/img/structure/B3324611.png)

6-Hydroxybenzo[B]Thiophene 1,1-Dioxide

説明

6-Hydroxybenzo[B]Thiophene 1,1-Dioxide, also known as Benzo[b]thiophene-6-ol, 1,1-dioxide , is a chemical compound with the molecular formula C8H6O3S . It has a molecular weight of 182.2 .

Synthesis Analysis

Thiophene 1,1-dioxides, like 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide, are most commonly prepared by the oxidation of thiophenes . Organic peracids are the most common reagents used for this synthesis . The oxidation is applicable to thiophenes carrying electron-withdrawing substituents, which resist oxidation with peracids .Molecular Structure Analysis

The molecular structure of 1,1-dioxide derivatives has been investigated extensively in the series of S-functional thiophene compounds . The atoms in the five-membered heterocycle of the sulfones are almost coplanar, while the oxygen atoms of the sulfonyl group SO2 lie at an identical distance on different sides of this plane .Chemical Reactions Analysis

As unsaturated sulfones, thiophene 1,1-dioxides serve as dienophiles, 1,3-dipolarophiles, and Michael acceptors . They undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions .科学的研究の応用

Role in Synthesis of Condensed Sulfur Heterocycles

6-Hydroxybenzo[b]thiophene 1,1-dioxide serves as an important intermediate in the synthesis of condensed sulfur heterocycles. Its hydroxyl group can be transformed into O-carbamate, which is then used in the regiocontrolled introduction of substituents through directed metallation. This process facilitates the synthesis of various hydroxybenzo[b]thiophenes, which are key in producing sulfur heterocycles (Wahidulla & Bhattacharjee, 2013; Mereyala et al., 2013; Mukherjee & De, 2003; Khapli et al., 2003; Paknikar & Srinivasan, 2013; Basak et al., 2003) (Wahidulla & Bhattacharjee, 2013) (Mereyala et al., 2013) (Mukherjee & De, 2003) (Khapli et al., 2003) (Paknikar & Srinivasan, 2013) (Basak et al., 2003).

Synthesis of Photochromic Thieno-2H-Chromene Derivatives

The compound is also used in the synthesis of photochromic thieno-2H-chromene derivatives. These derivatives are obtained from hydroxybenzo[b]thiophenes and are known for their photochromic behavior. This application is particularly relevant in the field of photochemistry and materials science (Queiroz et al., 2000) (Queiroz et al., 2000).

Enantioselective Hydroarylation and Hydroalkenylation

An efficient protocol has been developed for the asymmetric hydroarylation and hydroalkenylation of benzo[b]thiophene 1,1-dioxides, including 6-hydroxybenzo[b]thiophene 1,1-dioxide, using organoboranes. This method utilizes a rhodium(I) precatalyst and a chiral diene ligand, enabling the synthesis of 2,3-dihydrobenzo[b]thiophene 1,1-dioxides with high enantioselectivity. Such processes are crucial in creating compounds with specific stereochemistry, which is vital in pharmaceuticals and material science (Hu et al., 2021) (Hu et al., 2021).

Antiproliferative Activity Against Cancer Cells

Recent research suggests that hydroxyl-containing benzo[b]thiophene analogs, including 6-hydroxybenzo[b]thiophene 1,1-dioxide, might exhibit antiproliferative activity against cancer cells. These compounds show selective action towards laryngeal cancer cells and are believed to induce apoptotic cell death. The hydroxyl group's position significantly influences the anticancer activity, with potential applications in combinational chemotherapy (Haridevamuthu et al., 2023) (Haridevamuthu et al., 2023).

作用機序

The synthesis of benzothiophene motifs under electrochemical conditions involves the reaction of sulfonhydrazides with internal alkynes . Upon the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process leads to the products .

将来の方向性

The development of radical chemistry has drawn wide attention as it offers diverse and unique reaction pathways in synthetic chemistry . The synthetic diversity of the spirocyclic pathway has successfully been demonstrated by the oxidative or reductive dearomative process, as well as by various migratory reactions . This suggests potential future directions for the study and application of 6-Hydroxybenzo[B]Thiophene 1,1-Dioxide.

特性

IUPAC Name |

1,1-dioxo-1-benzothiophen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3S/c9-7-2-1-6-3-4-12(10,11)8(6)5-7/h1-5,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNKWKSSGJRRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CS2(=O)=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101293225 | |

| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxybenzo[B]Thiophene 1,1-Dioxide | |

CAS RN |

19163-43-0 | |

| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19163-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-6-ol, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

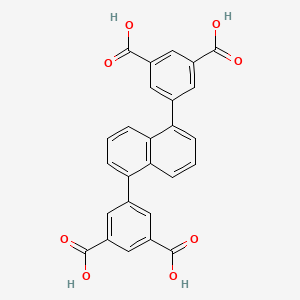

![4-[3-(3,4-Dicarboxyphenoxy)phenoxy]phthalic acid](/img/structure/B3324563.png)

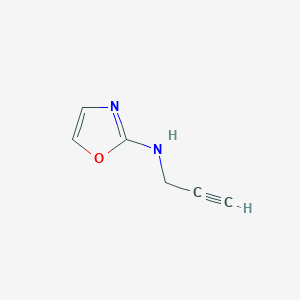

![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)